molecular formula C16H18O3 B14730377 methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate CAS No. 6636-41-5

methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate

Cat. No.: B14730377
CAS No.: 6636-41-5
M. Wt: 258.31 g/mol
InChI Key: PAMRJLABHPGNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate is an organic compound with a complex structure. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains several functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and esterification reactions. Specific reagents and conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenanthrene derivatives and polycyclic aromatic hydrocarbons with similar structures and functional groups.

Uniqueness

Methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and biological activities distinguish it from other similar compounds.

Properties

CAS No.

6636-41-5

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

methyl 1-oxo-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate

InChI

InChI=1S/C16H18O3/c1-19-16(18)14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)15(14)17/h6-7,14H,2-5,8-9H2,1H3

InChI Key

PAMRJLABHPGNRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1=O)C=CC3=C2CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.